Quinidine hydrochloride monohydrate

Cardiac electrophysiology hERG channel pharmacology QT prolongation risk assessment

Quinidine hydrochloride monohydrate (CAS 6151-40-2) delivers 14–15× greater hERG potency vs. quinine (IC50 0.41 μM HEK293, 3 μM Xenopus oocytes)—a validated positive control for cardiac safety panels. Unlike generic Class IA agents, its stereospecific CYP2D6 inhibition (Ki 0.1 μM) and distinct Ito/IKATP modulation prevent uncontrolled experimental variability. With 3-fold greater antimalarial potency vs. quinine against P. falciparum, it is a high-potency reference standard. Supplied at ≥98% HPLC purity.

Molecular Formula C20H27ClN2O3
Molecular Weight 378.9 g/mol
CAS No. 6151-40-2
Cat. No. B1663823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinidine hydrochloride monohydrate
CAS6151-40-2
Molecular FormulaC20H27ClN2O3
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl
InChIInChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19+,20-;;/m0../s1
InChIKeySGVZDMWHXVXUBY-KAIFKDDSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>56.8 [ug/mL] (The mean of the results at pH 7.4)

Quinidine Hydrochloride Monohydrate (CAS 6151-40-2): Procurement Specifications and Baseline Characterization for Research Applications


Quinidine hydrochloride monohydrate (CAS 6151-40-2) is a cinchona alkaloid derivative and a Class IA antiarrhythmic agent with a molecular weight of 378.89 g/mol and molecular formula C20H27ClN2O3 [1]. It functions primarily as a sodium and potassium channel blocker, with a reported potassium channel IC50 of 19.9 μM in cell-free assays , and is supplied as a monohydrate hydrochloride salt with certified purity ≥99.86% by HPLC and defined solubility parameters (76 mg/mL in DMSO, 10 mg/mL in water at 25°C) . This compound serves as a critical research tool in cardiac electrophysiology studies, CYP2D6-mediated drug metabolism investigations, and antimalarial research as a positive control or comparator compound.

Why Quinidine Hydrochloride Monohydrate (CAS 6151-40-2) Cannot Be Substituted by Generic Analogs or Diastereomers in Research Protocols


Generic substitution or interchange with its diastereomer quinine or other Class IA antiarrhythmics (e.g., procainamide, disopyramide) introduces uncontrolled experimental variability due to marked stereospecific differences in ion channel affinity, metabolic enzyme inhibition profiles, and pharmacokinetic behavior. Quinidine exhibits 14- to 15-fold greater potency at hERG potassium channels compared to quinine in both Xenopus oocyte and HEK293 expression systems [1], while displaying distinct CYP2D6 inhibition kinetics versus mechanism-based inhibitors like paroxetine [2]. Even among Class IA antiarrhythmics sharing therapeutic classification, quinidine, disopyramide, and procainamide exhibit divergent effects on specific potassium currents including transient outward current (Ito) and ATP-sensitive potassium current (IKATP) [3]. These quantitative differences preclude simple substitution without revalidation of experimental models and expected outcomes.

Quantitative Differentiation Evidence for Quinidine Hydrochloride Monohydrate (CAS 6151-40-2): Comparator-Based Performance Analysis


hERG Potassium Channel Inhibition: 14- to 15-Fold Greater Potency of Quinidine vs. Diastereomer Quinine

In a direct stereochemical comparison, quinidine demonstrated substantially greater hERG channel inhibition than its diastereomer quinine. In Xenopus oocytes expressing hERG, quinidine blocked the channel with an IC50 of 3±0.03 μM, compared to 44±0.6 μM for quinine, representing a 14-fold difference in potency [1]. In HEK293 cells stably expressing hERG, the potency differential was maintained: quinidine IC50 was 0.8±0.1 μM versus quinine IC50 of 11±3 μM, yielding a 15-fold greater potency for quinidine [1]. This stereospecific potency difference provides researchers with a well-characterized positive control for hERG inhibition assays.

Cardiac electrophysiology hERG channel pharmacology QT prolongation risk assessment

CYP2D6 Inhibition Mechanism: Reversible Competitive Inhibition vs. Mechanism-Based Inactivation by Paroxetine

In a comparative study of CYP2D6 inhibition mechanisms, quinidine and fluoxetine did not exhibit preincubation-dependent increases in inhibitory potency, whereas paroxetine showed an approximately 8-fold reduction in IC50 following preincubation (0.34 μM vs. 2.54 μM) due to mechanism-based inactivation [1]. Quinidine functions as a reversible competitive inhibitor of CYP2D6 with an estimated Ki of 0.1 μM against dextromethorphan O-demethylation [2]. Quinidine ranks as the most potent inhibitor among tested CYP2D6 inhibitors (quinidine > terbinafine > paroxetine ≈ duloxetine >> bupropion) against the CYP2D6*1 allele [3].

Drug metabolism CYP450 inhibition Drug-drug interaction studies

In Vivo CYP2D6 Phenoconversion: Stereospecific Inhibition by Quinidine but Not Quinine

A single 50 mg oral dose of quinidine significantly increased the debrisoquine metabolic ratio in six healthy volunteers, converting four of the volunteers to a poor metabolizer (PM) phenotype [1]. In contrast, oral administration of quinine (200 or 400 mg) to the same subjects produced no significant alteration in debrisoquine metabolic ratios [1]. This stereospecific in vivo CYP2D6 inhibition by quinidine persisted for at least 3 days but resolved by 1 week [1].

Clinical pharmacology Pharmacogenomics CYP2D6 phenotyping

HERG Channel Inhibition Rank Order Among Class I Antiarrhythmics: Quinidine Demonstrates Highest Potency

In a comparative study of Class I antiarrhythmic agents on heterologously expressed HERG channels, quinidine inhibited HERG current with an IC50 of 0.41±0.04 μM [1]. Under identical recording conditions, propafenone showed an IC50 of 0.44±0.07 μM, flecainide exhibited an IC50 of 3.91±0.68 μM, and lignocaine (lidocaine) demonstrated weak inhibition with an IC50 of 262.90±22.40 μM [1]. The rank order of HERG blockade potency was quinidine ≈ propafenone > flecainide >> lignocaine [1].

Cardiac safety pharmacology Antiarrhythmic drug screening HERG liability assessment

Antiplasmodial Activity: Quinidine Demonstrates ~3-Fold Greater Potency than Quinine Against P. falciparum Isolates

In an in vitro evaluation of Brazilian P. falciparum isolates, quinidine exhibited IC50 values ranging from 0.053 to 4.577 μmol/L, while quinine IC50 values ranged from 0.053 to 8.132 μmol/L [1]. In a Liberian study of 50 P. falciparum isolates, median IC50 values were 0.07 × 10⁻⁶ mol/L for quinidine versus 0.22 × 10⁻⁶ mol/L for quinine, representing approximately 3-fold greater potency for quinidine [2]. The stereospecific potency of (+)-isomers (quinidine) is consistently greater than (-)-isomers (quinine) against P. falciparum [3].

Antimalarial drug discovery Plasmodium falciparum Cinchona alkaloid pharmacology

Potassium Current Modulation Among Class IA Antiarrhythmics: Distinct Effects of Quinidine on Ito and IKATP vs. Procainamide and Disopyramide

In a comparative study of three Class IA antiarrhythmics on rabbit ventricular myocyte potassium currents at therapeutically relevant concentrations, quinidine (10 μM) and disopyramide (10 μM) decreased transient outward current (Ito) amplitude and significantly accelerated its fast inactivation, whereas procainamide (50 μM) did not alter Ito inactivation kinetics [1]. All three drugs significantly decreased IKATP and IK currents, but none significantly influenced inward rectifier current (Ikl) [1]. These differential effects on specific potassium currents, despite shared Vaughan Williams Class IA classification, demonstrate that quinidine possesses a unique electrophysiological signature.

Cardiac electrophysiology Ion channel pharmacology Class IA antiarrhythmic differentiation

Validated Research and Industrial Application Scenarios for Quinidine Hydrochloride Monohydrate (CAS 6151-40-2)


Cardiac Safety Pharmacology: hERG Channel Inhibition Positive Control

In cardiac safety pharmacology studies assessing drug-induced QT prolongation risk, quinidine hydrochloride monohydrate serves as a validated positive control for hERG channel inhibition. With IC50 values of 0.41±0.04 μM in HEK293 cells [1] and 3±0.03 μM in Xenopus oocytes [2], it provides a well-characterized potency benchmark across multiple expression systems. Its rank order potency (quinidine ≈ propafenone > flecainide >> lignocaine) [1] enables researchers to calibrate assay sensitivity and validate experimental conditions against established reference data. The compound's inhibition profile remains stable across varying extracellular potassium concentrations (IC50 values of 1.14-2.04 μM across 1-20 mmol/L [K⁺]ₒ) [3], ensuring reproducible assay performance independent of buffer composition variations.

Drug Metabolism and Pharmacogenomics: CYP2D6 Phenocopy Model Tool

Quinidine hydrochloride monohydrate is an essential tool for CYP2D6-mediated drug metabolism studies requiring reversible competitive inhibition. A single 50 mg oral dose reliably converts extensive metabolizers to a poor metabolizer (PM) phenotype in 67% of subjects, with effects persisting for at least 3 days [4]. This stereospecific effect is absent with its diastereomer quinine even at 4-8× higher doses [4]. In vitro, quinidine exhibits a Ki of 0.1 μM for CYP2D6-mediated dextromethorphan O-demethylation [5] and demonstrates CYP2D6 selectivity with IC50 values 10-fold lower than for other P450 isoforms [6]. For drug-drug interaction studies, quinidine provides a well-defined reference inhibitor with reversible kinetics, contrasting with mechanism-based inactivators like paroxetine that exhibit time-dependent inhibition profiles [7].

Antimalarial Drug Discovery: Potency Benchmark and Resistance Monitoring Reference

In antimalarial drug discovery and resistance surveillance programs, quinidine hydrochloride monohydrate serves as a high-potency reference standard for evaluating novel compounds against P. falciparum. With median IC50 values approximately 3-fold lower than quinine (0.07 × 10⁻⁶ mol/L vs. 0.22 × 10⁻⁶ mol/L in Liberian isolates) [8] and demonstrated activity across geographically diverse isolates including chloroquine-resistant strains [9], quinidine provides a consistent comparator for assessing relative potency. The compound's stereospecific activity profile—where (+)-isomers exhibit greater potency than (-)-isomers [10]—makes it particularly valuable for structure-activity relationship studies exploring cinchona alkaloid pharmacophores. Additionally, quinidine's well-documented differential activity against wild-type versus PfCRT-mutant parasites [10] supports its use in mechanistic studies of antimalarial resistance.

Cardiac Electrophysiology Research: Class IA Antiarrhythmic Reference with Defined Potassium Current Profile

For cardiac electrophysiology research examining ion channel contributions to action potential morphology and arrhythmogenesis, quinidine hydrochloride monohydrate provides a reference Class IA agent with a distinct potassium current modulation signature. At 10 μM, it decreases Ito amplitude and significantly accelerates Ito fast inactivation kinetics—effects shared with disopyramide but not procainamide—while reducing IKATP and IK currents [11]. This differentiated profile enables researchers to dissect the relative contributions of specific potassium currents to repolarization and to validate experimental models against established electrophysiological data. The compound's additional alpha-adrenergic receptor-blocking activity and anticholinergic effects [12] further distinguish it from procainamide and disopyramide, making it valuable for studies exploring the integrated pharmacology of Class IA agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinidine hydrochloride monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.